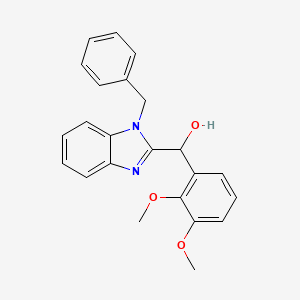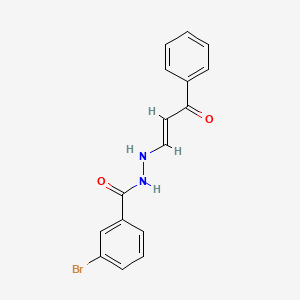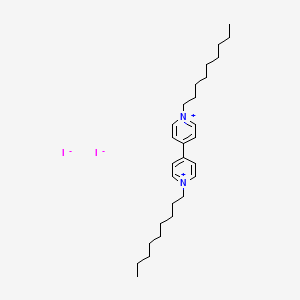![molecular formula C14H9Cl3FNOS B5163971 2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)
2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target the BTK enzyme that plays a crucial role in the development and progression of cancer.
Mecanismo De Acción
2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide works by selectively inhibiting the BTK enzyme, which is a key component of the B-cell receptor signaling pathway. This pathway plays a critical role in the survival and proliferation of cancer cells, and by inhibiting it, 2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide can induce cell death and inhibit tumor growth.
Biochemical and physiological effects:
2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit cell proliferation and migration. Additionally, it has been shown to modulate the immune response, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide is that it is highly selective for the BTK enzyme, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation is that it may not be effective in all types of cancer, and may have limited efficacy in certain patient populations.
Direcciones Futuras
There are several potential future directions for research on 2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide. One area of interest is in combination therapy, where 2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide is used in combination with other drugs to enhance its anti-tumor activity. Another area of interest is in the development of biomarkers that can predict which patients are most likely to respond to 2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide treatment. Finally, there is ongoing research into the potential use of 2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide in other diseases, such as autoimmune disorders and inflammatory diseases.
Métodos De Síntesis
2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4,5-trichloroaniline with potassium carbonate and 4-fluorobenzenethiol to form 2-(4-fluorophenylthio)-4,5-dichloroaniline. This intermediate is then reacted with acetic anhydride to form 2-(4-fluorophenylthio)-N-(2,4,5-trichlorophenyl)acetamide, which is the final product.
Aplicaciones Científicas De Investigación
2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to have potent anti-tumor activity, both in vitro and in vivo, and has demonstrated efficacy in preclinical models of these cancers.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3FNOS/c15-10-5-12(17)13(6-11(10)16)19-14(20)7-21-9-3-1-8(18)2-4-9/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBXFANKDNKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5163908.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5163916.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)

![methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5163942.png)
![4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5163948.png)
![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)
![2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate](/img/structure/B5163965.png)

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5163979.png)
![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)